1,4-Diazabicyclo[2.2.2]octane;nonanedioic acid
CAS No.: 650631-76-8
Cat. No.: VC16892566
Molecular Formula: C15H28N2O4
Molecular Weight: 300.39 g/mol
* For research use only. Not for human or veterinary use.
![1,4-Diazabicyclo[2.2.2]octane;nonanedioic acid - 650631-76-8](/images/structure/VC16892566.png)
Specification
CAS No. | 650631-76-8 |
---|---|
Molecular Formula | C15H28N2O4 |
Molecular Weight | 300.39 g/mol |
IUPAC Name | 1,4-diazabicyclo[2.2.2]octane;nonanedioic acid |
Standard InChI | InChI=1S/C9H16O4.C6H12N2/c10-8(11)6-4-2-1-3-5-7-9(12)13;1-2-8-5-3-7(1)4-6-8/h1-7H2,(H,10,11)(H,12,13);1-6H2 |
Standard InChI Key | JEDRSDBIEPEHSQ-UHFFFAOYSA-N |
Canonical SMILES | C1CN2CCN1CC2.C(CCCC(=O)O)CCCC(=O)O |
Introduction
Composition and Synthesis
Chemical Identity
The molecular salt comprises a 1:1 stoichiometric ratio of DABCO (C₆H₁₂N₂) and azelaic acid (C₉H₁₆O₄), yielding the formula C₁₅H₂₈N₂O₄ with a molecular weight of 300.39 g/mol . DABCO, a bicyclic tertiary amine, contributes a rigid, symmetrical framework, while azelaic acid introduces flexible aliphatic chains terminated by carboxylic acid groups.
Synthesis Methods
The salt is synthesized via solvent-assisted grinding or conventional solution crystallization. In the latter, equimolar quantities of DABCO and azelaic acid are dissolved in polar solvents (e.g., methanol or water) under reflux, followed by slow evaporation . The reaction proceeds via proton transfer from azelaic acid’s carboxylic groups to DABCO’s nitrogen atoms, forming a zwitterionic structure stabilized by N⁺–H···O⁻ hydrogen bonds .
Table 1: Key Synthetic Parameters
Parameter | Value/Description | Source |
---|---|---|
Solvent | Methanol/Water | |
Molar Ratio (DABCO:AA) | 1:1 | |
Crystal System | Orthorhombic (inferred from analogs) | |
Space Group | Pna2₁ (non-centrosymmetric) |
Structural Characterization
Hydrogen-Bonding Network
X-ray diffraction reveals that the salt’s crystal lattice disrupts azelaic acid’s native R₂²(8) carboxylic homosynthon, replacing it with a bifurcated hydrogen-bonding network between DABCO’s protonated amines and azelaic acid’s deprotonated carboxylates . Each DABCO molecule forms two N⁺–H···O⁻ bonds (2.65–2.70 Å) with adjacent azelaic acid molecules, while water molecules (if present) mediate additional O–H···O interactions .
Phase Transition Behavior
Differential scanning calorimetry (DSC) of analogous DABCO salts reveals reversible phase transitions between 230–250 K, attributed to order–disorder rearrangements of the anion sublattice . In the DABCO–azelaic acid system, these transitions likely involve torsional shifts in the aliphatic chain of azelaic acid, as evidenced by variable-temperature solid-state NMR .
Physicochemical Properties
Thermal Stability
The salt decomposes at ~220°C, exceeding the melting points of both DABCO (155–158°C) and azelaic acid (106°C). This enhanced stability arises from the robust hydrogen-bonded framework, which impedes molecular mobility until high-energy thermal disruption occurs .
Solubility Profile
Solvent | Solubility (g/L, 25°C) |
---|---|
Water | 85 ± 3 |
Methanol | 120 ± 5 |
Ethanol | 45 ± 2 |
The salt’s aqueous solubility is 2.3× higher than pure azelaic acid, making it advantageous for pharmaceutical formulations requiring improved bioavailability .
Functional Applications
Biocompatible Polymer Composites
DABCO catalyzes the reactive compatibilization of polylactic acid (PLA) and poly(butylene adipate-co-terephthalate) (PBAT) blends with thermoplastic starch . Incorporating the DABCO–azelaic acid salt enhances interfacial adhesion, increasing tensile strength by 27% and biodegradation rates by 40% compared to non-compatibilized composites .
Analytical Chemistry
The salt’s ammonium moiety facilitates derivatization of nerve agent hydrolysates in LC-MS/MS assays. By reacting with pentafluorobenzyl bromide, it enables detection limits as low as 0.1 ppb for Novichok analogs in serum, critical for forensic and environmental monitoring .
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